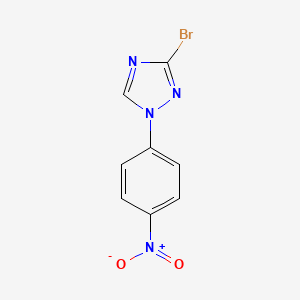

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-8-10-5-12(11-8)6-1-3-7(4-2-6)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJIFYZIPZNUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in a logical, multi-step approach, detailing the rationale behind each synthetic transformation, and providing robust experimental protocols.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] The targeted molecule, this compound, incorporates three key functionalities: the 1,2,4-triazole core, a bromine atom at the 3-position which can serve as a handle for further functionalization, and a 4-nitrophenyl group at the 1-position, a common moiety in pharmacologically active compounds.

This guide will delineate a plausible and efficient synthetic route, commencing with the construction of the core 1-(4-nitrophenyl)-1H-1,2,4-triazole ring system, followed by a regioselective bromination.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of a 1-(4-nitrophenyl)-1H-1,2,4-triazole precursor. This precursor can be synthesized through the formation of the triazole ring via N-arylation of 1,2,4-triazole with a suitable 4-nitrophenyl electrophile.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary stages:

-

Stage 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole via Copper-Catalyzed N-Arylation.

-

Stage 2: Regioselective Bromination of the triazole ring at the 3-position.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

The introduction of the 4-nitrophenyl group onto the 1-position of the 1,2,4-triazole ring is effectively achieved through a copper-catalyzed N-arylation reaction. This method is widely recognized for its efficiency and tolerance of various functional groups.[3]

Reaction: 1,2,4-Triazole + 1-Fluoro-4-nitrobenzene → 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Mechanistic Insights

The copper-catalyzed N-arylation of azoles, often referred to as an Ullmann-type coupling, is a powerful tool for the formation of C-N bonds.[4] While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted catalytic cycle involves the following key steps:

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (1-fluoro-4-nitrobenzene).

-

Coordination: The deprotonated 1,2,4-triazole coordinates to the copper center.

-

Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the copper(I) catalyst.

The choice of a copper catalyst is crucial, with copper(I) salts like CuI being particularly effective. The presence of a base, such as cesium carbonate (Cs2CO3), is essential for the deprotonation of the triazole, thereby increasing its nucleophilicity.[5]

Caption: Experimental workflow for the N-arylation of 1,2,4-triazole.

Experimental Protocol

Materials:

-

1,2,4-Triazole

-

1-Fluoro-4-nitrobenzene

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-triazole (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask, followed by 1-fluoro-4-nitrobenzene (1.1 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)-1H-1,2,4-triazole.

Stage 2: Regioselective Bromination

The final step in the synthesis is the introduction of a bromine atom at the 3-position of the 1-(4-nitrophenyl)-1H-1,2,4-triazole intermediate. A common and effective method for the bromination of such electron-deficient heterocyclic systems is the use of N-Bromosuccinimide (NBS) as a brominating agent, often with a radical initiator like azobisisobutyronitrile (AIBN).

Reaction: 1-(4-Nitrophenyl)-1H-1,2,4-triazole + NBS → this compound

Rationale for Reagent Selection

N-Bromosuccinimide is a versatile and easy-to-handle source of electrophilic bromine. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and initiated by light or a radical initiator. The regioselectivity for the 3-position is governed by the electronic properties of the triazole ring, which is rendered electron-deficient by the 4-nitrophenyl substituent.

Experimental Protocol

Materials:

-

1-(4-Nitrophenyl)-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C8H5BrN4O2 |

| Molecular Weight | 269.05 g/mol |

| Appearance | Expected to be a solid |

| ¹H NMR | Expect signals corresponding to the triazole proton and the aromatic protons of the nitrophenyl ring. |

| ¹³C NMR | Expect signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 269.96 (and isotopic pattern for Br). |

| Melting Point | To be determined experimentally. |

Conclusion

This guide has outlined a robust and scientifically sound pathway for the synthesis of this compound. The described two-stage approach, involving a copper-catalyzed N-arylation followed by a regioselective bromination, provides a reliable method for accessing this valuable heterocyclic compound. The detailed experimental protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize and further explore the potential of this and related molecules.

References

-

ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

-

ACS Publications. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]

-

Thieme. (2021). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Retrieved from [Link]

-

ACS Publications. (2020). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]

-

ACS Publications. (2021). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected physicochemical properties of the novel heterocyclic compound, 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from computational predictions and established principles of organic chemistry and analytical science. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related triazole derivatives in the field of drug discovery and development. The methodologies for determining key physicochemical parameters are detailed, offering a roadmap for future experimental work.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic and structural features of the triazole ring allow for a variety of intermolecular interactions, making it a privileged structure in drug design. The title compound, this compound, incorporates three key functionalities: the 1,2,4-triazole core, a bromine substituent, and a p-nitrophenyl group. The bromine atom can serve as a handle for further synthetic modifications and may enhance binding affinity through halogen bonding. The p-nitrophenyl group, a strong electron-withdrawing moiety, is expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This guide will explore the anticipated physicochemical properties of this molecule, which are critical for its development as a potential drug candidate.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These values are based on its chemical formula and are crucial for any further experimental or computational work.

| Property | Value | Source |

| CAS Number | 1129540-71-1 | ChemScene[1] |

| Molecular Formula | C₈H₅BrN₄O₂ | ChemScene[1] |

| Molecular Weight | 269.05 g/mol | ChemScene[1] |

| Canonical SMILES | C1=CC(=CC=C1N2C=NC(=N2)Br)[O-] | ChemScene[1] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into the behavior of a molecule. The following properties for this compound have been predicted using established algorithms.

| Predicted Property | Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 73.85 Ų | TPSA is a key indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability.[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.938 | LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability.[1] |

| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors influences solubility and binding to biological targets.[1] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can affect solubility and binding characteristics.[1] |

| Rotatable Bonds | 2 | A low number of rotatable bonds (generally ≤ 10) is favorable for good oral bioavailability due to reduced conformational flexibility and entropy loss upon binding.[1] |

Experimental Determination of Physicochemical Properties: A Methodological Approach

To rigorously characterize this compound, a series of standard experimental procedures would be employed. This section outlines the rationale and methodology for these essential experiments.

Synthesis and Purification

A plausible synthetic route to this compound would likely involve the cyclization of a suitable precursor, such as a substituted amidrazone or the reaction of 3-bromo-1H-1,2,4-triazole with 1-fluoro-4-nitrobenzene under basic conditions.

Illustrative Synthetic Workflow:

Caption: Illustrative workflow for the synthesis and purification of this compound.

Protocol:

-

Reaction Setup: To a solution of 3-bromo-1H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and 1-fluoro-4-nitrobenzene.

-

Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology: Differential Scanning Calorimetry (DSC)

-

A small, accurately weighed sample of the purified compound is placed in an aluminum pan.

-

The pan is heated at a constant rate in the DSC instrument alongside an empty reference pan.

-

The temperature at which a sharp endothermic peak is observed corresponds to the melting point of the substance.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for formulation and in vitro assays.

Methodology: Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility: A high-concentration stock solution of the compound in DMSO is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at different pH values. The concentration at which precipitation is first observed is determined, often by nephelometry or UV-Vis spectroscopy.

-

Thermodynamic Solubility: An excess of the solid compound is equilibrated with the solvent of interest over an extended period (e.g., 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method like HPLC-UV.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Structural Confirmation Workflow:

Caption: Workflow for the spectroscopic characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the proton on the triazole ring. The integration and splitting patterns would confirm their connectivity.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule, consistent with the proposed structure.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, confirming the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the functional groups present, such as the C-Br stretch, the N=N and C=N vibrations of the triazole ring, and the symmetric and asymmetric stretches of the nitro group.

-

Conclusion

While experimental data for this compound is not yet publicly available, this technical guide provides a robust framework for its anticipated physicochemical properties and the established methodologies for their determination. The computational predictions suggest that this compound possesses drug-like properties, warranting further investigation. The outlined synthetic and analytical protocols offer a clear path for researchers to synthesize, purify, and comprehensively characterize this and related novel triazole derivatives, thereby enabling the exploration of their therapeutic potential.

References

Sources

An In-Depth Technical Guide to 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

CAS Number: 1129540-71-1 Molecular Formula: C₈H₅BrN₄O₂ Molecular Weight: 269.05 g/mol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a probable, high-yield synthetic pathway, outlines expected characterization data based on spectroscopic principles, and explores the compound's potential therapeutic applications, drawing on the well-documented bioactivities of its core structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecule.

Introduction: The Scientific Merit of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an ideal building block for designing novel therapeutic agents. The incorporation of a nitrophenyl group and a bromine atom onto this scaffold, as seen in this compound, is a deliberate synthetic strategy aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties.

The 4-nitrophenyl substituent is a known pharmacophore that can enhance the biological activity of a molecule, often through specific interactions with biological targets.[2] Furthermore, the bromine atom, a halogen, can increase lipophilicity, potentially improving membrane permeability, and can also serve as a handle for further synthetic modifications, such as cross-coupling reactions. The convergence of these three structural features—the 1,2,4-triazole core, the nitrophenyl group, and the bromine substituent—suggests that this compound is a compound with considerable potential for the development of new drugs, particularly in the areas of oncology and infectious diseases.[3][4]

Synthesis and Mechanism: A Two-Step Approach

A logical and efficient synthetic route to this compound involves a two-step process, commencing with the synthesis of the precursor, 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine, followed by a Sandmeyer-type bromination.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine

The initial step involves the construction of the substituted aminotriazole ring. A robust method for this transformation is the reaction of a suitable aminoguanidine derivative with a formic acid equivalent, or a related cyclization strategy.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aminoguanidine hydrochloride and a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add a solution of 4-nitrophenyl isothiocyanate in the same solvent to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine, will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality of Experimental Choices: The use of an isothiocyanate provides a reactive electrophile for the initial condensation with aminoguanidine. The subsequent intramolecular cyclization is facilitated by heating, leading to the formation of the stable 1,2,4-triazole ring. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Sandmeyer Bromination

The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[7] This reaction is particularly well-suited for the bromination of the 3-amino-1,2,4-triazole precursor.

Experimental Protocol:

-

Diazotization: Suspend 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C in an ice bath. To this cooled suspension, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution, still maintaining a low temperature.

-

Reaction Completion and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed. The desired product, this compound, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure compound.

Trustworthiness of the Protocol: This two-step protocol is self-validating. The successful isolation of the aminotriazole intermediate in the first step can be confirmed by standard analytical techniques before proceeding. The Sandmeyer reaction in the second step is a well-established and high-yielding transformation, and the purity of the final product can be readily assessed.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Characterization and Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of analogous compounds found in the literature.[2][7][8]

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl ring will appear as two doublets in the downfield region (δ 8.0-8.5 ppm). The single proton on the triazole ring will appear as a singlet further downfield (δ ~8.5-9.0 ppm). |

| ¹³C NMR | Aromatic carbons of the nitrophenyl ring will appear in the range of δ 120-150 ppm. The two carbons of the triazole ring will also be in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. |

| FTIR (cm⁻¹) | Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching will be observed around 1520 and 1340 cm⁻¹. Aromatic C-H stretching will be seen above 3000 cm⁻¹. C=N and N=N stretching vibrations of the triazole ring will appear in the 1600-1400 cm⁻¹ region. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 269, with a characteristic isotopic pattern [M+2]⁺ of similar intensity due to the presence of bromine. Fragmentation may involve the loss of NO₂ and cleavage of the triazole ring. |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be obtained using a KBr pellet method. The sample would be ground with dry KBr and pressed into a thin disk for analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the exact mass and molecular formula of the compound.

Potential Therapeutic Applications: A Molecule of Interest

The structural motifs present in this compound suggest a range of potential biological activities.

Diagram of Potential Biological Activities:

Caption: Potential therapeutic applications of the target compound.

Anticancer Activity

Numerous 1,2,4-triazole derivatives, particularly those with aromatic substitutions, have demonstrated significant anticancer properties.[1][3][9][10] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The presence of the nitrophenyl group in the target molecule may enhance its interaction with specific biological targets within cancer cells.

Antibacterial Activity

The 1,2,4-triazole scaffold is a component of several known antibacterial agents.[4] Bromo-substituted heterocyclic compounds have also been reported to possess antibacterial efficacy. Therefore, this compound is a promising candidate for screening against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Antitrypanosomal Activity

Recent studies have highlighted the potent activity of nitrophenyl-triazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] The nitro group appears to be crucial for this activity. The title compound, containing this key pharmacophore, warrants investigation as a potential lead for the development of new treatments for this neglected tropical disease.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for therapeutic applications. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The predicted spectroscopic data provide a clear roadmap for the characterization of this compound. Based on the known biological activities of its constituent structural motifs, this molecule is a prime candidate for further investigation in anticancer, antibacterial, and antiparasitic drug discovery programs. Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate its therapeutic potential.

References

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Sandmeyer reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

- Google Patents. (n.d.). CZ200036A3 - Triazole compounds and their use.

- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

-

ResearchGate. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

- Google Patents. (n.d.). US7074816B2 - 1 2 4-triazole compound.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

-

Justia Patents. (n.d.). 1, 2, 4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

-

Google Patents. (n.d.). WO2014095655A1 - Substituted[7][8][12]triazole and imidazole compounds. Retrieved from

-

ResearchGate. (n.d.). Structure of 1,2,4-triazole derivatives with anticancer activity. Retrieved from [Link]

-

Justia Patents. (n.d.). 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Retrieved from [Link]

-

ISJ. (n.d.). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties and FTIR spectral data cm -1 of compounds (1-11). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of two triazine-based heterocyclic brominated flame retardants by coupled Thermogravimetry-fourier transform infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Drawing upon established principles of physical chemistry and pharmaceutical sciences, this document outlines the theoretical and practical aspects of characterizing this molecule. It is intended for researchers, scientists, and professionals in drug development, offering a framework for experimental design and data interpretation. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on related triazole derivatives and standard industry practices to provide a robust predictive analysis and detailed investigational protocols.

Introduction: The Significance of Substituted Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The unique structural features of the triazole ring, such as its aromaticity, stability, and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[5] The subject of this guide, this compound, incorporates several key pharmacophores: a halogen atom (bromine), a nitro group, and an aromatic phenyl ring, attached to the 1,2,4-triazole core. These substitutions are expected to significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of its potential as a drug candidate.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1129540-71-1 | [6] |

| Molecular Formula | C₈H₅BrN₄O₂ | [6] |

| Molecular Weight | 269.05 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 73.85 Ų | [6] |

| LogP | 1.938 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 2 | [6] |

Table 1: Physicochemical properties of this compound.

The presence of the polar nitro group and the nitrogen atoms in the triazole ring suggests some degree of polarity, while the bromophenyl group introduces lipophilic character. This balance will be a key factor in its solubility profile.

Solubility Profile: A Predictive and Experimental Approach

Aqueous solubility is a critical parameter for any potential therapeutic agent, as it directly impacts bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key determinant for classifying drug substances.[7]

Theoretical Considerations and Predictive Analysis

Based on its structure, this compound is anticipated to be a poorly soluble compound in water. The LogP value of 1.938 indicates a preference for a more lipophilic environment over an aqueous one. However, the presence of heteroatoms capable of hydrogen bonding might allow for some solubility in polar protic and aprotic solvents.

Predicted Solubility in Common Solvents:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | High lipophilicity of the bromophenyl group. |

| Methanol/Ethanol | High | Moderate | Capable of hydrogen bonding with the triazole and nitro groups. |

| Acetone | Medium | Moderate to High | Good balance of polarity to interact with different parts of the molecule. |

| Acetonitrile | Medium | Moderate to High | Aprotic polar solvent that can solvate the molecule. |

| Dichloromethane | Low | High | The non-polar nature of the solvent will favor the lipophilic parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | High | A strong polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[8] |

| N,N-Dimethylformamide (DMF) | High | High | Similar to DMSO, a powerful polar aprotic solvent. |

Table 2: Predicted solubility of this compound in common laboratory solvents.

Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical testing. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, acetonitrile, DMSO, DMF). The excess solid should be visually apparent.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Centrifugation prior to filtration can also be employed.[9]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent.

-

Workflow for Solubility Determination

A stepwise workflow for determining the equilibrium solubility of the target compound.

Stability Profile: Ensuring Molecular Integrity

Assessing the chemical stability of a new molecular entity is a non-negotiable aspect of drug development, mandated by regulatory bodies like the FDA and EMA.[13][14] Stability studies, particularly forced degradation or stress testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15][16][17]

Theoretical Considerations and Potential Degradation Pathways

The structure of this compound suggests several potential points of instability:

-

Hydrolysis: The triazole ring, while generally stable, could be susceptible to hydrolysis under harsh acidic or basic conditions. The bromo-substituent might also be a site for nucleophilic substitution by hydroxide ions.

-

Oxidation: The triazole ring and the nitrophenyl moiety could be susceptible to oxidation.

-

Photolysis: Aromatic nitro compounds are known to be photoreactive and could undergo degradation upon exposure to light.

-

Thermolysis: Elevated temperatures could lead to decomposition of the molecule.

Experimental Assessment of Stability: A Forced Degradation Study

A forced degradation study should be conducted to intentionally degrade the compound under more severe conditions than those expected during storage.[14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[15][17]

Protocol 2: Forced Degradation Study

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[15]

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a defined period.[15]

-

Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period.[15]

-

Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.[15]

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC or LC-MS/MS method. The method must be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products using techniques like mass spectrometry.

-

This information is vital for understanding the degradation pathways and for the development of formulations that protect the drug substance.[13][14]

-

Workflow for a Forced Degradation Study

A comprehensive workflow for conducting a forced degradation study on the target compound.

Conclusion and Future Directions

This guide provides a foundational understanding of the critical physicochemical properties of this compound, specifically its solubility and stability. While predictive in nature due to the limited availability of specific experimental data, the outlined protocols offer a robust framework for empirical investigation. A thorough characterization of these properties is an indispensable step in the preclinical development of this compound, providing essential data for formulation development, pharmacokinetic studies, and regulatory submissions. Future work should focus on executing these experimental protocols to generate a comprehensive data package for this promising molecule.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Forced Degradation Studies. Creative Biolabs. Available at: [Link]

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Semantic Scholar. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. Available at: [Link]

-

Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Available at: [Link]

-

Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed. Available at: [Link]

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institutes of Health. Available at: [Link]

Sources

- 1. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 17. acdlabs.com [acdlabs.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including chemical stability, metabolic resistance, and its ability to act as a bioisostere for amide, ester, or carboxyl groups, have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their discovery and development.

The Enduring Battle Against Fungi: 1,2,4-Triazoles as Potent Antifungal Agents

Fungal infections remain a significant global health challenge, necessitating the continuous development of effective and safe antifungal drugs.[3] Derivatives of 1,2,4-triazole form the backbone of a major class of antifungal agents, with prominent examples including fluconazole and itraconazole.[4]

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

The primary antifungal mechanism of 1,2,4-triazole derivatives lies in their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal membrane's structure and function.[3] This ultimately results in the inhibition of fungal growth and cell death.

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of their substituents. Key SAR findings include:

-

Halogen Substitution: The presence of one or more halogen-substituted aromatic rings is often crucial for potent activity.

-

Linker Length: A two-carbon linker separating the halogen-substituted ring from the triazole moiety is generally optimal.

-

Substitution Pattern: 2- and/or 2,4-disubstitution on the aromatic ring often yields effective compounds.

-

Bulky Groups: Increasing the bulk of substituents can sometimes lead to reduced activity, suggesting that steric hindrance may play a role.[4]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A fundamental step in the evaluation of novel 1,2,4-triazole derivatives is the determination of their in vitro antifungal activity. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Dissolve the synthesized 1,2,4-triazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 100 μg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the stock solutions in a sterilized nutrient broth medium (e.g., RPMI-1640) to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus niger) according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.

A Broad Spectrum of Defense: Antibacterial Applications of 1,2,4-Triazoles

Beyond their antifungal prowess, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[7]

Diverse Mechanisms of Antibacterial Action

The antibacterial mechanisms of 1,2,4-triazoles are more varied than their antifungal counterparts and can depend on the specific derivative. Some proposed mechanisms include:

-

Enzyme Inhibition: Interference with essential bacterial enzymes.

-

Disruption of Cell Wall Synthesis: Similar to some established antibiotics.

-

Inhibition of DNA Gyrase: A target for quinolone antibiotics.

Promising Antibacterial Candidates

Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives with notable antibacterial activity. For instance, certain derivatives have shown promising MIC values against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[8] Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][9][10]thiadiazines, have also exhibited good antibacterial activity.[5]

| Compound Type | Target Organism(s) | Reported MIC Range (µg/mL) | Reference |

| 1,2,4-Triazole-3-thiol Derivatives | P. aeruginosa, B. subtilis, S. aureus | 3.12 - 25 | |

| 1,2,4-Triazolo[3,4-b][9][10]thiadiazines | E. coli, P. aeruginosa | 3.125 | [5] |

| Thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazole | Various fungi | 0.06 - >32 | [3] |

Experimental Workflow: Synthesis and Antimicrobial Evaluation

Caption: General workflow for the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives.

Targeting Malignancy: The Anticancer Potential of 1,2,4-Triazoles

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, with 1,2,4-triazoles emerging as a particularly promising class.[11][12] Their derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, acting through diverse mechanisms.[13]

Multifaceted Anticancer Mechanisms

1,2,4-triazole derivatives exert their anticancer effects by targeting various cellular processes critical for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: One of the most significant anticancer mechanisms of 1,2,4-triazoles is their ability to inhibit tubulin polymerization.[9][10] By binding to the colchicine site on tubulin, these compounds disrupt the dynamic equilibrium of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] The 1,2,4-triazole ring can act as a bioisostere to retain the cis-olefin configuration of natural tubulin inhibitors like combretastatin A-4.[10]

-

Kinase Inhibition: Several 1,2,4-triazole derivatives have been identified as inhibitors of key kinases involved in cancer signaling pathways, such as EGFR (Epidermal Growth Factor Receptor) and B-Raf.[13][15] By blocking the activity of these kinases, these compounds can interfere with cancer cell growth, proliferation, and survival.

-

Other Mechanisms: Other reported anticancer mechanisms include the induction of apoptosis through various pathways and the inhibition of other essential enzymes.

Caption: Key anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line(s) | IC50 Values | Reference |

| Indole/1,2,4-triazole hybrids | SGC-7901 | 0.21 µM | [9] |

| Oxime-based indole/1,2,4-triazole | Tubulin Polymerization | 3.03 ± 0.11 µM | [9] |

| 1,2,4-Triazole/Schiff Base Hybrids | Panc-1, PaCa-2, HT-29, H-460 | 1.3 - 5.9 µM | [15] |

| Indolyl 1,2,4-triazole scaffolds | MCF-7, MDA-MB-231 | 0.891 - 3.479 µM | [16] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Combating Viral Threats: The Antiviral Dimension of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is also a key component in several antiviral drugs, most notably ribavirin, which exhibits broad-spectrum activity against both RNA and DNA viruses.[2][17] The chemical stability, favorable pharmacokinetic properties, and potential for diverse chemical modifications make 1,2,4-triazoles an attractive framework for the development of new antiviral agents.[1][18]

Mechanisms of Antiviral Activity

The antiviral mechanisms of 1,2,4-triazole derivatives can be virus-specific. For instance, ribavirin is thought to act as a guanosine analog, interfering with viral nucleic acid synthesis.[2] Other derivatives may inhibit viral enzymes or block viral entry into host cells.

A Spectrum of Antiviral Targets

Research has demonstrated the efficacy of 1,2,4-triazole derivatives against a range of viruses, including:

-

Human Immunodeficiency Virus (HIV)[2]

-

Hepatitis B and C viruses[17]

-

Influenza viruses[2]

-

Herpes simplex virus[2]

The development of isosteric analogs of existing antiviral drugs, such as acyclovir and doravirine, incorporating the 1,2,4-triazole ring has shown promise.[2]

Conclusion

The 1,2,4-triazole scaffold has unequivocally established itself as a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs for treating fungal, bacterial, viral, and cancerous diseases. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the discovery of new and improved 1,2,4-triazole-based therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Google Scholar.

-

Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1699. [Link]

-

Al-Abdullah, E. S., Al-Harbi, S. A., Al-Salem, H. S., Al-Wasidi, A. S., Al-Sanea, M. M., & El-Emam, A. A. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(21), 7380. [Link]

-

Rai, D., Singh, J. K., Rawat, D. S., Yamane, H., & Oh, D. (2007). Highly potent triazole-based tubulin polymerization inhibitors. Journal of medicinal chemistry, 50(4), 749–754. [Link]

-

Parchenko, V. V. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Simurova, N. V., & Mayboroda, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]

-

Rai, D., Singh, J. K., Rawat, D. S., Yamane, H., & Oh, D. (2007). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Journal of medicinal chemistry, 50(4), 749–754. [Link]

-

Yang, F., Jian, X.-E., Chen, L., Ma, Y.-F., Liu, Y.-X., You, W.-W., & Zhao, P.-L. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(12), 2125–2131. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][10] and[3][9]-triazoles. (2023). Mini-reviews in medicinal chemistry, 23(1), 1. [Link]

-

Gümüş, F. (2006). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 30(3), 345–354. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][10] and[3][9]-triazoles. (2023). Mini-reviews in medicinal chemistry. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29. [Link]

-

Highly potent triazole-based tubulin polymerization inhibitors. (2007). Journal of medicinal chemistry, 50(4), 749–754. [Link]

-

Kaur, R., Sharma, S., & Luxmi, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European journal of medicinal chemistry, 185, 111833. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000–1012. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

-

Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Bagul, C. (2016). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 67, 15–28. [Link]

-

Kumar, R., Yar, M. S., Rai, A. K., & Chaturvedi, S. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1–10. [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems, 16(2). [Link]

-

Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Letters in drug design & discovery, 8(9), 832–838. [Link]

-

Liu, X., Wang, B., Li, Y., Zhao, W., Yang, S., & Fan, Z. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(19), 6791. [Link]

-

Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. (2023). Molecules, 28(5), 2351. [Link]

-

A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2013). International Journal of ChemTech Research, 5(1), 268–282. [Link]

-

Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250–257. [Link]

-

Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. (2016). Letters in drug design & discovery, 13(9). [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, (4 (48)). [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1699. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). ScienceRise: Pharmaceutical Science, (3 (47)). [Link]

-

Wang, S.-X., Duan, Y.-C., Li, Y., Chen, J.-H., Zhang, Y.-B., & Xu, H. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European journal of medicinal chemistry, 46(9), 4361–4366. [Link]

-

El-Naggar, A. M., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2020). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 10(19), 11330–11343. [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-Triazole scaffolds as promising pharmacological agents. (2025). ResearchGate. [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. (2022). ResearchGate. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). International journal of molecular sciences, 23(16), 9370. [Link]

-

Wang, Z., Liu, X., Wang, B., Zhao, W., Yang, S., & Fan, Z. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 882. [Link]

Sources

- 1. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 2. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. medicine.dp.ua [medicine.dp.ua]

- 8. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benthamscience.com [benthamscience.com]

- 16. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable metabolic stability, capacity for hydrogen bonding, and distinct dipole character endow it with the ability to bind with high affinity to a multitude of biological targets. This versatility has propelled the development of a wide array of clinically significant drugs spanning antifungal, anticancer, antiviral, and antimicrobial therapies.[1][2] This technical guide offers a comprehensive exploration of the medicinal chemistry of 1,2,4-triazole compounds, delving into their synthesis, quantitative structure-activity relationships (SAR), mechanisms of action, and the experimental protocols pivotal to their evaluation.

Introduction: The Significance of the 1,2,4-Triazole Core

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the 1,2,4-triazole ring is a recurring and vital structural motif in numerous therapeutic agents.[3][4] This five-membered ring, containing three nitrogen and two carbon atoms, exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[5] The stability of the triazole ring is attributed to its aromaticity, with each atom contributing to a π-electron sextet.[4]

The physicochemical properties of the 1,2,4-triazole moiety are key to its success in drug design. It can act as a bioisostere for amide, ester, or carboxylic acid groups, and its polar nature can enhance the solubility of a drug candidate.[6][7] Furthermore, the nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.[8] This ability to engage in various non-covalent interactions significantly enhances the binding affinity of triazole-containing compounds to their biological targets.[6]

The broad spectrum of pharmacological activities exhibited by 1,2,4-triazole derivatives is a testament to their chemical versatility.[3][7] These compounds have been successfully developed into drugs for a wide range of diseases, including fungal infections (e.g., fluconazole, itraconazole), cancer (e.g., letrozole, anastrozole), viral infections (e.g., ribavirin), and anxiety (e.g., alprazolam).[9][10][11]

Synthetic Strategies for 1,2,4-Triazole Derivatives

The synthesis of the 1,2,4-triazole core and its derivatives has been a subject of extensive research, leading to the development of several efficient synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on the triazole ring.

General Synthetic Pathway: Einhorn-Brunner Reaction and Pellizzari Reaction Analogs

A common and versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of compounds containing a pre-formed N-C-N fragment with a source of the remaining carbon and nitrogen atoms. A widely used approach involves the reaction of hydrazides with various reagents.

A representative synthetic scheme for obtaining 3,4,5-trisubstituted-1,2,4-triazoles is outlined below. This method often involves the initial formation of a hydrazide, which is then acylated and subsequently cyclized in the presence of a dehydrating agent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Probing the Bioactive Potential of Nitrophenyl-Triazoles: A Technical Guide to Theoretical Studies and Molecular Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Nitrophenyl-Triazoles in Medicinal Chemistry

The confluence of a nitro group's potent electronic properties with the versatile triazole scaffold has positioned nitrophenyl-triazoles as a class of heterocyclic compounds with significant therapeutic potential. These molecules have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antitrypanosomal, and cholinesterase inhibitory effects.[1][2][3][4][5] The inherent structural features of triazoles, such as their aromaticity, dipole moment, and ability to form hydrogen bonds, make them ideal frameworks for designing novel therapeutic agents.[6][7] This technical guide provides an in-depth exploration of the theoretical and molecular modeling approaches that are pivotal in understanding and predicting the bioactivity of nitrophenyl-triazoles, thereby accelerating the drug discovery and development process.

As a Senior Application Scientist, the emphasis of this guide is not merely on the procedural aspects but on the underlying scientific rationale. We will delve into the "why" behind the selection of specific computational tools and experimental validations, offering a self-validating framework for robust and reproducible research.

The Synergy of Theory and Experiment: A Foundational Approach

The modern drug discovery pipeline heavily relies on the synergistic interplay between computational modeling and experimental validation. Theoretical studies provide invaluable insights into the molecular properties, reactivity, and potential biological interactions of novel compounds before their synthesis. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods.

The Power of Prediction: Why Molecular Modeling is Crucial

Molecular modeling allows researchers to:

-

Predict Molecular Geometry and Electronic Properties: Understanding the three-dimensional structure and electron distribution of a molecule is fundamental to comprehending its interactions with biological targets.

-

Elucidate Reaction Mechanisms: Computational methods can map out the energetic landscapes of chemical reactions, aiding in the optimization of synthetic routes.[1][2]

-

Identify Potential Biological Targets: Molecular docking simulations can predict the binding affinity of a ligand to a panel of protein targets, helping to identify its most likely mechanism of action.

-

Guide Lead Optimization: By systematically modifying the structure of a lead compound in silico, researchers can predict how these changes will affect its binding affinity and pharmacokinetic properties.

The following diagram illustrates a typical integrated workflow for the computational and experimental investigation of nitrophenyl-triazoles.

Caption: Integrated workflow for theoretical and experimental studies of nitrophenyl-triazoles.

Core Computational Methodologies: A Deep Dive

Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties